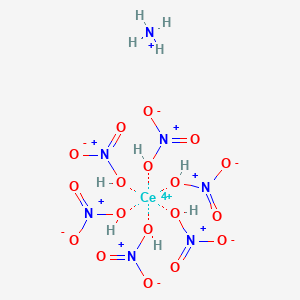

Azanium;cerium(4+);hexanitrate

Description

Historical Evolution and Prominence in Organic Synthesis

Ceric Ammonium (B1175870) Nitrate (B79036) has a well-established history as a powerful one-electron oxidant. lehigh.edu Its prominence in organic synthesis is a testament to its versatility in facilitating a wide array of chemical transformations. researchgate.netacs.org Initially recognized for its utility in quantitative analysis as a standard oxidant, its application in synthetic organic chemistry has expanded dramatically over the years. wikipedia.org The compound's ability to promote reactions under mild conditions, coupled with its affordability and relative stability, has contributed to its widespread adoption in academic and industrial research. scirp.orgjconsortium.com

Significance as a Versatile Oxidant and Lewis Acid Catalyst

The chemical behavior of CAN is dominated by the Ce⁴⁺ ion, a strong one-electron oxidizing agent with a high redox potential (E° ≈ 1.61 V vs. N.H.E.). wikipedia.org This makes it a more potent oxidant than chlorine (Cl₂). wikipedia.org In redox reactions, Ce(IV) is reduced to Ce(III), a process often accompanied by a distinct color change from orange to pale yellow, providing a visual cue for reaction progress. wikipedia.orgwikidoc.org

CAN is highly effective in the oxidation of a wide range of functional groups, including alcohols, phenols, ethers, and C-H bonds, particularly those in benzylic positions. wikipedia.org It can convert secondary alcohols to ketones and benzylic alcohols to aldehydes. organic-chemistry.org Beyond its oxidative capabilities, CAN also functions as a Lewis acid catalyst. scirp.orgjconsortium.com This dual reactivity allows it to catalyze a variety of reactions, including carbon-carbon and carbon-heteroatom bond formations. researchgate.netresearchgate.net For instance, it can catalyze the synthesis of quinoxaline (B1680401) derivatives and β-enaminones. wikipedia.orgorganic-chemistry.org

Overview of Key Research Areas and Synthetic Utilities

The application of Ceric Ammonium Nitrate in academic research is extensive and continues to grow. Key areas of investigation include:

Oxidative Functional Group Transformations: CAN is routinely employed for the oxidation of alcohols to carbonyl compounds, catechols and hydroquinones to quinones, and sulfides to sulfoxides. wikipedia.orgorganic-chemistry.org

Carbon-Carbon and Carbon-Heteroatom Bond Formation: It mediates oxidative addition reactions to alkenes, enabling the formation of new bonds. researchgate.netorganic-chemistry.org This includes the synthesis of complex molecules like dihydrofurans and tetrahydrofurans. researchgate.netacs.org

Synthesis of Heterocycles: Catalytic amounts of CAN are used in the efficient synthesis of various heterocyclic compounds, such as quinoxalines, imidazoles, and pyrazoles. wikipedia.orgias.ac.innih.gov

Deprotection Reactions: CAN is utilized to cleave protecting groups from organic molecules, for example, releasing organic ligands from metal carbonyls. wikipedia.org

Green Chemistry: Its solubility in water and ability to catalyze reactions under mild conditions make it an attractive reagent in the development of environmentally benign synthetic protocols. scirp.org

The following table provides a summary of selected synthetic applications of CAN:

| Reaction Type | Substrate | Product | Reference(s) |

| Oxidation | Secondary Alcohols | Ketones | organic-chemistry.org |

| Oxidation | Benzylic Alcohols | Aldehydes | organic-chemistry.org |

| Oxidation | Sulfides | Sulfoxides | organic-chemistry.org |

| C-N Bond Formation | Anilines and β-dicarbonyls | β-enaminones | organic-chemistry.orgorganic-chemistry.org |

| Heterocycle Synthesis | Anilines and Alkyl Vinyl Ethers | Tetrahydroquinolines | wikipedia.org |

| Heterocycle Synthesis | Benzoin, Aldehydes, Ammonium Acetate (B1210297) | Triaryl-1H-imidazoles | ias.ac.in |

| Deprotection | Metal Carbonyl Complexes | Free Organic Ligand | wikipedia.org |

Scope and Objectives of Current Academic Review

This review aims to provide a focused and comprehensive overview of the chemical compound Azanium;cerium(4+);nitric acid (CAN) within the context of academic research. The primary objective is to detail its historical significance, its dual role as a powerful oxidant and a Lewis acid catalyst, and its diverse applications in organic synthesis. This article will strictly adhere to the outlined sections, presenting detailed research findings and data in a clear and scientifically accurate manner.

Structure

2D Structure

Properties

CAS No. |

16774-21-3 |

|---|---|

Molecular Formula |

CeH4N7O18- |

Molecular Weight |

530.19 g/mol |

IUPAC Name |

azanium;cerium(4+);hexanitrate |

InChI |

InChI=1S/Ce.6NO3.H3N/c;6*2-1(3)4;/h;;;;;;;1H3/q+4;6*-1;/p+1 |

InChI Key |

FKZGKVIMBHRMDK-UHFFFAOYSA-O |

Canonical SMILES |

[NH4+].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[Ce+4] |

Synonyms |

(OC-6-11)-Hexakis(nitrato-κO)-ammonium (1:2) Cerate(2-); _x000B_Ammonium Hexanitratocerate(IV); (OC-6-11)-Hexakis(nitrato-O)-diammonium Cerate(2-); (OC-6-11)-Hexakis(nitrato-κO)-diammonium Cerate(2-); Hexanitrato-diammonium Cerate(2-); Cerium Diammonium He |

Origin of Product |

United States |

Chemical Reactivity and Redox Principles of Azanium;cerium 4+ ;nitric Acid

Electronic Structure of Cerium(III) and Cerium(IV) Species

The chemical behavior of cerium, and consequently Ceric Ammonium (B1175870) Nitrate (B79036), is fundamentally governed by its electronic configuration. As a lanthanide, cerium possesses a variable electronic structure where the energy of the 4f electrons is very close to that of the outer 5d and 6s electrons. rsc.org This proximity of energy levels allows for the relatively easy removal of electrons, leading to cerium's common +3 and +4 oxidation states.

The neutral cerium atom has an electron configuration of [Xe] 4f¹5d¹6s². In its +3 oxidation state (Cerium(III) or cerous ion), cerium has the electron configuration [Xe] 4f¹, having lost the 5d¹ and 6s² electrons. acs.org The presence of a single electron in the 4f orbital makes the Ce(III) ion paramagnetic.

In the +4 oxidation state (Cerium(IV) or ceric ion), which is the state of cerium in Ceric Ammonium Nitrate, the atom loses all four of its valence electrons, resulting in an electron configuration of [Xe]. acs.org This noble gas configuration imparts a high degree of stability to the Ce(IV) ion. However, the Ce(IV) ion is a potent oxidizing agent because of its strong tendency to accept an electron and revert to the stable +3 oxidation state. This transition from Ce(IV) to Ce(III) is the cornerstone of the redox chemistry of Ceric Ammonium Nitrate. The empty 4f orbitals in Ce(IV) also contribute to its ability to act as a Lewis acid by accepting electron pairs.

The stability and interconversion of these two oxidation states are influenced by the surrounding ligands. In Ceric Ammonium Nitrate, the cerium(IV) ion is coordinated to six nitrate ligands, forming the hexanitratocerate(IV) anion, [Ce(NO₃)₆]²⁻. rsc.org This coordination environment plays a crucial role in modulating the redox potential and reactivity of the Ce(IV) center.

Electrochemical Characterization and Standard Reduction Potential (E°)

The oxidizing power of Ceric Ammonium Nitrate is quantified by its standard reduction potential (E°), which is a measure of the tendency of the Ce(IV) species to be reduced to Ce(III). The standard reduction potential for the Ce(IV)/Ce(III) couple is approximately +1.61 V versus the normal hydrogen electrode (NHE) in perchloric acid. rsc.org This high positive potential underscores the strong oxidizing nature of the Ce(IV) ion, making it a more powerful oxidant than chlorine (E° ≈ +1.36 V). rsc.org

The actual reduction potential of the Ce(IV)/Ce(III) couple is highly dependent on the nature of the acidic medium and the presence of complexing agents. Different acids can lead to the formation of various cerium complexes, which in turn alters the electrochemical behavior. For instance, the formal potential of the cerium redox reaction can be affected by the concentration of nitrate or protons. acs.org Studies in various acidic media have shown that the potential shifts due to the formation of different complexes. acs.org

Cyclic voltammetry is a key technique used to characterize the electrochemical behavior of the Ce(IV)/Ce(III) redox couple. Studies have shown that the electrochemical process is often quasi-reversible, with the kinetics of the electron transfer being influenced by the electrode material and the composition of the electrolyte. wikipedia.org For example, in sulfuric acid solutions, the Ce(III)/Ce(IV) redox reaction exhibits slow electrochemical kinetics on glassy carbon electrodes. mdpi.com The diffusion coefficients of both Ce(III) and Ce(IV) ions, which are important parameters in electrochemical reactions, are also influenced by the viscosity of the medium and the extent of ionic interactions. acs.org

The table below summarizes the standard reduction potentials of the Ce(IV)/Ce(III) couple in different acidic media, illustrating the significant influence of the chemical environment on its oxidizing strength.

| Acid Medium | Standard Reduction Potential (E° vs. NHE) |

| Perchloric Acid (HClO₄) | +1.70 V |

| Nitric Acid (HNO₃) | +1.61 V |

| Sulfuric Acid (H₂SO₄) | +1.44 V |

| Hydrochloric Acid (HCl) | +1.28 V |

Note: These values can vary slightly depending on the concentration of the acid and other experimental conditions.

Mechanisms of One-Electron Transfer (SET) Oxidation

Ceric Ammonium Nitrate is a quintessential single-electron transfer (SET) oxidant. princeton.edu Its reactions with organic substrates are dominated by the transfer of a single electron from the organic molecule to the Ce(IV) center, which is concomitantly reduced to Ce(III). This initial electron transfer generates a radical cation intermediate from the organic substrate, which then undergoes further reactions to yield the final product. The fading of the characteristic orange-red color of the Ce(IV) solution to a pale yellow, indicative of the formation of Ce(III), is a visual cue for the progress of the reaction. rsc.org

The general mechanism for a CAN-mediated oxidation can be depicted as follows:

Electron Transfer: Ce(IV) + Substrate → Ce(III) + [Substrate]•⁺

Reaction of the Radical Cation: [Substrate]•⁺ → Further reactions (e.g., deprotonation, fragmentation, reaction with a nucleophile)

The versatility of CAN as an oxidant is evident in its ability to oxidize a wide range of functional groups, including alcohols, phenols, ethers, and even C-H bonds.

The oxidation of alcohols to aldehydes and ketones by CAN proceeds via an SET mechanism. The alcohol first coordinates to the Ce(IV) center, followed by an intramolecular electron transfer to generate a radical cation. Subsequent deprotonation and further oxidation steps lead to the formation of the carbonyl compound. researchgate.net

Phenols are readily oxidized by CAN to quinones. The mechanism involves the initial formation of a phenoxy radical through a single-electron transfer. wustl.edu This radical can then undergo further oxidation and rearrangement to yield the corresponding quinone.

Ethers can also be oxidized by CAN. The reaction is initiated by the abstraction of an electron from the ether oxygen, forming a radical cation. This intermediate can then undergo C-H bond cleavage adjacent to the oxygen to form an α-alkoxy radical, which can be further oxidized. acs.orgresearchgate.net

CAN is also capable of oxidizing C-H bonds , particularly those that are benzylic or allylic. rsc.org The mechanism involves the direct transfer of an electron from the C-H bond or an associated π-system to the Ce(IV) center, generating a radical cation that can then lose a proton to form a carbon-centered radical. This radical can then be trapped by a nucleophile or undergo further oxidation.

Radical and Radical Cation Chemistry Induced by Ce(IV)

The single-electron transfer (SET) from an organic substrate to the Ce(IV) center of Ceric Ammonium Nitrate generates highly reactive radical and radical cation intermediates. acs.org The subsequent chemistry of these species is diverse and forms the basis for a wide array of synthetic transformations. The fate of the initially formed radical cation is dependent on the structure of the substrate and the reaction conditions.

Generation and Reactions of Radical Cations:

Upon one-electron oxidation by CAN, various organic molecules form radical cations. For example, the oxidation of cyclopropylarenes with CAN generates the corresponding radical cations. The subsequent reaction of these intermediates can involve ring-opening of the cyclopropyl (B3062369) group, demonstrating the high reactivity of these species. rsc.org In the case of cyclopropylbenzene, the radical cation undergoes ring opening to form a 1,3-radical cation, which is then trapped by nitrate ions from the CAN to yield 1-phenylpropane-1,3-diyl dinitrate. rsc.org

Electron-rich olefins can also be oxidized by CAN to their radical cations, which can then undergo a variety of reactions, including cyclizations and additions. libretexts.org These radical cation-initiated cyclizations are powerful methods for the construction of complex cyclic and bicyclic ring systems.

Generation and Reactions of Radicals:

Radical cations can subsequently undergo deprotonation or fragmentation to generate neutral radicals. For instance, the oxidation of a CH-acidic compound like nitromethane (B149229) in the presence of a base, followed by treatment with CAN, produces the electrophilic radical •CH₂NO₂. This radical can then add to electron-rich double bonds. Similarly, the oxidation of sodium azide (B81097) (NaN₃) with CAN generates the azide radical (•N₃), which can also participate in addition reactions with alkenes.

Intramolecular Radical Cyclizations:

A particularly useful application of CAN-induced radical chemistry is in initiating intramolecular radical cyclizations. wikipedia.org A radical generated on a molecule can attack a multiple bond within the same molecule to form a cyclic radical. This newly formed radical can then be quenched by various mechanisms, including trapping by a radical scavenger or further oxidation. These radical cyclization reactions are highly efficient for the formation of five- and six-membered rings. wikipedia.org

The ability of Ceric Ammonium Nitrate to generate a wide range of radical and radical cation intermediates under mild conditions has made it an invaluable tool in synthetic organic chemistry for the construction of complex molecular architectures.

Synthetic Methodologies Employing Azanium;cerium 4+ ;nitric Acid

Synthesis and Preparation of Azanium;cerium(4+);nitric acid for Laboratory and Industrial Use

The production of Ceric Ammonium (B1175870) Nitrate (B79036) is a well-established process, utilizing various cerium precursors and optimized reaction conditions to ensure high purity and yield.

Synthesis Routes from Cerium(III) Hydroxide (B78521) and Other Precursors

The primary industrial synthesis of Ceric Ammonium Nitrate involves the oxidation of cerium from its +3 to its +4 oxidation state. A common and efficient method starts with cerium(III) precursors.

From Cerium(III) Hydroxide: The synthetic process can be initiated from cerium hydroxide. This method involves dissolving cerium hydroxide in nitric acid, followed by the addition of ammonium nitrate to facilitate the crystallization of the final product.

From Other Cerium(III) Salts: An alternative route begins with a trivalent cerous nitrate solution. In this process, the cerium(III) is first precipitated as cerium(III) hydroxide using an alkaline solution like ammonia (B1221849). Subsequently, an oxidizing agent is introduced to convert the cerium(III) hydroxide to cerium(IV) hydroxide. This tetravalent hydroxide is then dissolved in concentrated nitric acid.

From Cerium Oxides: Ceric Ammonium Nitrate can also be prepared from cerium oxides. Cerium(IV) oxide (CeO₂) or its hydrated forms are dissolved in hot, concentrated nitric acid. Following the dissolution, ammonium nitrate is added to the resulting ceric nitrate solution to yield the double salt, (NH₄)₂[Ce(NO₃)₆].

Electrolytic Oxidation: A method involving the electrolytic oxidation of cerous nitrate in a nitric acid medium is also employed. The resulting ceric nitrate is then treated with ammonium nitrate to produce Ceric Ammonium Nitrate.

Influence of Reaction Parameters on Synthesis Efficiency (e.g., concentration, acidity, temperature)

The efficiency and yield of Ceric Ammonium Nitrate synthesis are highly dependent on the careful control of several reaction parameters.

Acidity and Concentration: The concentration of nitric acid is a critical factor. For industrial-scale production using cerium hydroxide or oxides, a nitric acid concentration of 50% by weight or higher is recommended to achieve high yields. Optimal results are often obtained with nitric acid concentrations of 60% or more. The molar ratio of nitric acid to cerium should be at least 4, with some processes utilizing ratios of 7 or higher. The concentration of the initial rare earth solution is typically maintained between 70-100 g/L.

Ammonium Nitrate Quantity: The amount of ammonium nitrate added is crucial for the crystallization of the final product. A molar ratio of ammonium nitrate to cerium of 1.5 or greater is generally required, with ratios of 2-3 equivalents often cited for optimal yield.

Temperature: Reaction temperatures vary depending on the specific process. The dissolution of cerium precursors in nitric acid may be carried out at temperatures ranging from 50°C to 80°C. After the addition of ammonium nitrate, temperatures can be elevated to between 110-120°C to facilitate the reaction before cooling to induce crystallization. One optimized process notes a reaction temperature of 65°C.

Reaction Time: The duration of the reaction also impacts the yield. Oxidation steps can take from 2 to 10 hours, while the final reaction after adding ammonium nitrate may require 2 to 8 hours. However, some optimized procedures report shorter reaction times of 15-30 minutes under specific conditions.

The table below summarizes the influence of various reaction parameters on the synthesis of Ceric Ammonium Nitrate.

| Parameter | Recommended Range | Impact on Synthesis | Source(s) |

| Nitric Acid Concentration | ≥ 50% by weight | Ensures complete dissolution and high yield. | |

| Nitric Acid/Cerium Molar Ratio | ≥ 4 | Drives the reaction towards product formation. | |

| Ammonium Nitrate/Cerium Molar Ratio | ≥ 1.5 | Essential for the precipitation of the double salt. | |

| Temperature | 50°C - 120°C | Varies by stage; optimizes dissolution and reaction rates. | |

| Reaction Time | 15 min - 10 hours | Dependent on other parameters; ensures reaction completion. |

Purification Techniques for High-Purity Azanium;cerium(4+);nitric acid

Achieving high purity is essential, particularly for applications in electronics and as a primary standard in analytical chemistry. Several techniques are used to remove impurities, such as other lanthanide elements.

Fractional Crystallization: This is a primary method for purification. One procedure involves dissolving the crude product in warm, dilute nitric acid, often with additional ammonium nitrate, followed by cooling to recrystallize the purified salt. The solid is then filtered and dried at 80-85°C to remove residual nitric acid.

Solvent Extraction: Liquid-liquid extraction using solvents like tributyl phosphate (B84403) (TBP) can be employed to separate cerium from other rare earth impurities.

Ion Exchange: Cation exchange chromatography is another effective method for removing metallic impurities.

Oxidative Transformations Mediated by Azanium;cerium(4+);nitric acid

Ceric Ammonium Nitrate is a versatile one-electron oxidant widely used in organic synthesis for the transformation of various functional groups. The Ce⁴⁺ ion is a powerful oxidizing agent, which is reduced to Ce³⁺ during the reaction, a change often indicated by the fading of the solution's color from orange-red to pale yellow.

Oxidation of Alcohols to Carbonyl Compounds (Aldehydes and Ketones)

CAN is particularly effective in the oxidation of alcohols. The reaction generally shows good selectivity and proceeds under mild conditions.

Reaction Scope: Secondary alcohols are efficiently oxidized to their corresponding ketones. Benzylic and allylic alcohols are readily converted to aldehydes and ketones, respectively. The reaction is often chemoselective, with secondary alcohols being oxidized preferentially in the presence of primary alcohols.

Mechanism and Kinetics: The reaction mechanism involves the formation of an alcohol-Ce(IV) complex. The rate-determining step is believed to involve the rupture of a C-H bond. Kinetic studies show that the reaction is typically first-order with respect to CAN and exhibits Michaelis-Menten type kinetics with respect to the alcohol.

Catalytic Systems: To improve efficiency and use CAN in catalytic amounts, co-oxidants are often employed. The combination of TEMPO (2,2,6,6-tetramethylpiperidinyloxyl) and CAN, under an oxygen atmosphere, provides an efficient system for the aerobic oxidation of benzylic and allylic alcohols, achieving excellent yields in relatively short reaction times. Other systems may use sodium bromate (B103136) as the primary oxidant with a catalytic amount of CAN.

The following table presents research findings on the oxidation of various alcohols using Ceric Ammonium Nitrate.

| Substrate | Product | Conditions | Yield (%) | Source(s) |

| Benzyl (B1604629) alcohol | Benzaldehyde | CAN, TEMPO, O₂, MeCN | >90 | |

| 1-Phenylethanol | Acetophenone | CAN, TEMPO, O₂, MeCN | >90 | |

| Cinnamyl alcohol | Cinnamaldehyde | CAN, TEMPO, O₂, MeCN | >80 | |

| p-Nitrobenzyl alcohol | p-Nitrobenzaldehyde | CAN/O₂ system | N/A | |

| Substituted Benzyl Alcohols | Substituted Benzaldehydes | CAN, 70% aq. HOAc | 48-84 |

Oxidation of Phenols and Ethers to Quinones

Ceric Ammonium Nitrate is a preferred reagent for the oxidative conversion of phenols, hydroquinones, and their corresponding ethers to quinones.

Hydroquinones and Catechols: Hydroquinones and catechols are rapidly and cleanly oxidized to the corresponding p-quinones and o-quinones, respectively.

Hydroquinone (B1673460) Ethers: A significant application of CAN is the oxidative demethylation of hydroquinone dimethyl ethers to synthesize quinones. This method is a convenient and widely used protocol. The reaction is also effective for hydroquinone monomethyl ethers.

Reaction Conditions: These oxidations are typically carried out in mixed solvent systems, such as acetonitrile (B52724)/water, due to the solubility of CAN. The manner in which CAN is added to the reaction mixture can influence the ratio of products, for instance, affecting the formation of quinones versus diquinones in certain substrates. Catalytic amounts of CAN can be used in conjunction with other oxidants like tert-butyl hydroperoxide.

The table below details examples of quinone synthesis using Ceric Ammonium Nitrate.

| Substrate | Product | Conditions | Source(s) |

| Hydroquinone | p-Benzoquinone | CAN, Ultrasound | |

| Catechol | o-Benzoquinone | CAN | |

| 1,4-Dimethoxybenzene | p-Benzoquinone | CAN, MeCN/H₂O | |

| 2-Benzyl-1,4-dimethoxybenzene | 2-Benzyl-1,4-benzoquinone | CAN, MeCN/H₂O, 0°C | |

| Hydroquinone Monomethyl Ethers | Corresponding Quinones | cat. CAN, t-BuOOH |

Sulfide Oxidation to Sulfoxides

Azanium;cerium(4+);nitric acid, commonly known as ceric ammonium nitrate (CAN), serves as an effective catalyst for the oxidation of sulfides to sulfoxides. organic-chemistry.orgwustl.edu A notable advancement in this methodology involves the use of CAN supported on silica (B1680970) gel, with stoichiometric sodium bromate as the primary oxidant. organic-chemistry.org This heterogeneous system offers several advantages, including the ability to use organic solvents like dichloromethane, which simplifies the reaction work-up and product isolation. organic-chemistry.org The solid-supported catalyst also leads to increased reaction rates and higher product yields compared to traditional homogeneous CAN oxidation methods that necessitate aqueous media. organic-chemistry.org

This method demonstrates high selectivity, yielding sulfoxides without overoxidation to the corresponding sulfones. organic-chemistry.org The reaction times can vary from as short as 10 minutes to a few hours, influenced by the steric hindrance of the substrate. organic-chemistry.org The catalytic cycle involves the regeneration of the active Ce(IV) species by sodium bromate, making the process more cost-effective and environmentally friendly by reducing waste. organic-chemistry.org

Table 1: Oxidation of Sulfides to Sulfoxides using Catalytic CAN/NaBrO₃

| Entry | Sulfide | Product | Time (min) | Yield (%) |

| 1 | Thioanisole | Methyl phenyl sulfoxide | 10 | 95 |

| 2 | Diphenyl sulfide | Diphenyl sulfoxide | 15 | 92 |

| 3 | Dibenzyl sulfide | Dibenzyl sulfoxide | 20 | 90 |

| 4 | Methyl p-tolyl sulfide | Methyl p-tolyl sulfoxide | 10 | 96 |

| 5 | t-Butyl methyl sulfide | t-Butyl methyl sulfoxide | 120 | 85 |

| Data sourced from Ali, M. H., et al. (2007). organic-chemistry.org |

Oxidative Cleavage and Transformation of Epoxides

The reaction of epoxides with azanium;cerium(4+);nitric acid can lead to regioselective ring-opening and further transformations. In the presence of N-bromosuccinimide (NBS), CAN can catalyze the direct conversion of aryl epoxides into α-hydroxyarylketones. researchgate.net However, this reaction is not as effective for alkyl and cyclic epoxides. researchgate.net The cleavage of unhindered steroidal epoxides with CAN typically results in the formation of trans-diaxial β-nitrato alcohols. rsc.org More hindered epoxides may yield different products. rsc.org

A cooperative system using CAN and potassium bromide has been shown to achieve regioselective ring-opening of α,β-epoxy phenyl ketones at the β-carbon, affording syn-β-bromo-α-hydroxyl ketones as the primary products. researchgate.net The mechanism is proposed to involve the generation of a bromine radical from the bromide ion by CAN. researchgate.net

Table 2: Oxidative Cleavage and Transformation of Epoxides

| Epoxide Substrate | Reagents | Major Product | Reference |

| Aryl Epoxides | CAN (cat.), NBS | α-Hydroxyarylketones | researchgate.net |

| Unhindered Steroidal Epoxides | CAN | trans-diaxial β-nitrato alcohols | rsc.org |

| α,β-Epoxy Phenyl Ketones | CAN, KBr | syn-β-bromo-α-hydroxyl ketones | researchgate.net |

Oxidation of Electron-Rich Aromatic Systems

Azanium;cerium(4+);nitric acid is a potent one-electron oxidant for electron-rich aromatic systems such as phenols and anilines. nih.govyoutube.com The oxidation of these compounds is a key step in various synthetic transformations and biological processes. acs.org The susceptibility of these aromatic rings to oxidation is due to their high electron density. nih.gov

CAN-mediated oxidation can be utilized for coupling reactions. For instance, electron-rich aniline (B41778) derivatives can be coupled to tyrosine and tryptophan residues in peptides and proteins. nih.gov This oxidative coupling strategy has been optimized to proceed with high yields at neutral pH and low substrate concentrations. nih.gov The oxidation of substituted phenols and anilines can lead to the formation of quinones. youtube.com For example, hydroquinone ethers can be oxidized by CAN to produce quinones and, under certain conditions, diquinones. mdpi.com The ratio of quinone to diquinone can be influenced by the method of CAN addition. mdpi.com

Carbon-Carbon (C-C) Bond Formation Reactions Catalyzed/Mediated by Azanium;cerium(4+);nitric acid

Azanium;cerium(4+);nitric acid is a versatile reagent that facilitates various carbon-carbon bond-forming reactions, often proceeding through radical or radical cation intermediates. acs.orgacs.org

Oxidative Addition Reactions of Electrophilic Radicals to Alkenes

As a powerful one-electron oxidant, azanium;cerium(4+);nitric acid is widely used to initiate the oxidative addition of electrophilic radicals to alkenes. organic-chemistry.org This process enables both intermolecular and intramolecular carbon-carbon bond formation. organic-chemistry.org The reaction is initiated by the oxidation of a suitable precursor by CAN to generate an electrophilic radical. libretexts.org For example, CH-acidic compounds like nitromethane (B149229) can be oxidized in the presence of a base to form an electrophilic radical (·CH₂NO₂) which then adds to an electron-rich alkene. libretexts.orgscispace.com

Similarly, the oxidation of sodium azide (B81097) by CAN produces the azide radical, which can add to alkenes with high stereoselectivity. libretexts.org The resulting adduct radical can then be further oxidized by another equivalent of CAN to a cation, which is subsequently trapped by a nucleophile, or it can undergo ligand transfer from the cerium complex. libretexts.org

Synthesis of Dihydrofurans and Tetrahydrofurans

CAN-mediated reactions provide efficient routes for the synthesis of dihydrofuran and tetrahydrofuran (B95107) derivatives. acs.orgacs.org The reaction of 1,3-dicarbonyl compounds with various alkenes in the presence of CAN leads to the formation of dihydrofuran derivatives. acs.org The proposed mechanism involves the generation of an electrophilic carbon-centered radical from the dicarbonyl compound, which then adds regioselectively to the alkene. The resulting radical intermediate is oxidized by a second equivalent of CAN to a cation, which undergoes intramolecular cyclization with the carbonyl oxygen to yield the dihydrofuran. acs.org

The synthesis of tetrahydrofurans can be achieved through the reaction of tertiary 1,4- and 1,5-diols with CAN at room temperature. organic-chemistry.orgorganic-chemistry.org This cyclization proceeds with high yield and stereoselectivity. organic-chemistry.org The proposed mechanism involves a radical-mediated cyclization, which minimizes elimination side reactions often observed with acid catalysis. organic-chemistry.org

Table 3: CAN-Mediated Synthesis of Dihydrofurans and Tetrahydrofurans

| Reactants | Product Type | Key Features | References |

| 1,3-Dicarbonyl Compounds + Alkenes | Dihydrofurans | Regioselective radical addition followed by oxidative cyclization | acs.org |

| Tertiary 1,4- and 1,5-Diols | Tetrahydrofurans | High yield and stereoselectivity, radical-mediated cyclization | organic-chemistry.orgorganic-chemistry.org |

Formation of Aminotetralins

A notable application of azanium;cerium(4+);nitric acid in C-C bond formation is the facile one-pot synthesis of 1-amino-4-aryltetralin derivatives. acs.orgacs.orgorganic-chemistry.org This is achieved through a CAN-induced cyclodimerization of various styrenes in solvents like acetonitrile or acrylonitrile (B1666552). organic-chemistry.org This transformation is particularly significant as it allows for the rapid assembly of the core structure of compounds like the antidepressant Sertraline. acs.org The reaction likely proceeds through radical cation intermediates. acs.orgacs.org

Spiroannulated Dihydrofuran Synthesis from Exocyclic Alkenes and 1,3-Dicarbonyl Compounds

The synthesis of spiroannulated dihydrofurans can be effectively achieved through the Ceric Ammonium Nitrate (CAN) mediated oxidative addition of 1,3-dicarbonyl compounds to exocyclic alkenes. This reaction proceeds smoothly under mild conditions, typically at 5°C in methanol (B129727), to afford the desired spirocyclic products in moderate to good yields. organic-chemistry.orgorganic-chemistry.org The reaction demonstrates the utility of CAN in facilitating complex cyclization reactions to generate valuable heterocyclic scaffolds.

The process is initiated by the single-electron oxidation of the 1,3-dicarbonyl compound by CAN, which generates a carbon-centered radical. This radical then adds to the exocyclic double bond of the alkene. The subsequent intramolecular cyclization and further oxidation steps lead to the formation of the spiroannulated dihydrofuran ring system. This method offers a convenient and often superior alternative to other one-electron oxidants like manganese(III) acetate (B1210297), which may require harsher conditions such as refluxing in acetic acid and often result in lower yields. organic-chemistry.org

Key features of this methodology include its operational simplicity and the ability to construct sterically congested spirocyclic systems in a single step. The reaction has been successfully applied to various 1,3-dicarbonyl compounds, such as dimedone and acetylacetone, and a range of exocyclic alkenes. organic-chemistry.org

Table 1: Examples of CAN-Mediated Spiroannulated Dihydrofuran Synthesis

| 1,3-Dicarbonyl Compound | Exocyclic Alkene | Product | Yield (%) |

|---|---|---|---|

| Dimedone | 1-Methylene-2-benzosuberone | Spiro[benzosuberan-2,2'-[6,6-dimethyl-4-oxo-2,3,4,5,6,7-hexahydrobenzofuran]] | 77 |

| Dimedone | 2-Methylene-1-tetralone | Spiro[tetralone-2,2'-[6,6-dimethyl-4-oxo-2,3,4,5,6,7-hexahydrobenzofuran]] | 65 |

Intermolecular Coupling of 1,3-Dicarbonyl Compounds for 1,4-Diketone Synthesis

The direct intermolecular oxidative coupling of 1,3-dicarbonyl compounds to synthesize 1,4-diketones using Ceric Ammonium Nitrate is not a widely documented transformation in the chemical literature. While CAN is a potent oxidant for generating radicals from 1,3-dicarbonyls, these radicals are typically trapped by other substrates, such as alkenes or dienes, leading to the formation of heterocyclic compounds like dihydrofurans or other addition products. researchgate.netresearchgate.net

The synthesis of 1,4-diketones generally involves other methodologies, such as the Stetter reaction, or the coupling of enolates or silyl (B83357) enol ethers with α-haloketones or other electrophiles. organic-chemistry.orgorganic-chemistry.orgacs.orgnih.gov For instance, electrochemical methods have been developed for the radical cross-coupling of 1,3-diketones with enol acetates to furnish 1,4-diketones. acs.org However, the direct homocoupling of 1,3-dicarbonyl radicals to form a C-C bond that would result in a 1,4-diketone structure is not a typical application of CAN-mediated chemistry based on available research.

Cyclodimerization Reactions (e.g., Styrenes)

Ceric Ammonium Nitrate (CAN) can induce the cyclodimerization of styrenes, particularly electron-rich derivatives like methoxystyrenes. niist.res.in The reaction mechanism is believed to proceed through the formation of a radical cation intermediate. As a powerful one-electron oxidant, CAN removes an electron from the styrene (B11656) derivative, generating a styrene radical cation. organic-chemistry.orgwikipedia.org

This reactive intermediate can then attack a neutral styrene molecule to form a dimeric radical cation. Subsequent intramolecular cyclization and loss of protons lead to the formation of substituted tetralin derivatives. The specific outcome of the reaction can be influenced by the solvent and the presence of other nucleophiles. For example, a facile one-pot CAN-induced cyclodimerization of various styrenes in acetonitrile or acrylonitrile has been shown to produce 1-amino-4-aryltetralin derivatives. organic-chemistry.org This transformation highlights CAN's ability to initiate cascade reactions involving radical cations, leading to the construction of complex carbocyclic frameworks.

Carbon-Heteroatom (C-X) Bond Formation Reactions

Oxidative Addition of Soft Anions to Alkenes

Ceric Ammonium Nitrate is a versatile reagent for promoting the formation of carbon-heteroatom bonds through the oxidative addition of soft anions to alkenes. organic-chemistry.org This process involves the generation of an electrophilic radical from the anion via single-electron transfer from CAN. This radical then adds to the alkene, and the resulting carbon-centered radical is subsequently trapped, often by a nitrate anion from the CAN ligand sphere or another available nucleophile, to yield the difunctionalized product.

A prominent example of this reactivity is the azidoamination of alkenes. In this reaction, CAN oxidizes the azide anion (N₃⁻) to the highly reactive azido (B1232118) radical (N₃•). The azido radical adds to the alkene double bond to form a β-azidoalkyl radical. This radical intermediate can then be trapped by a suitable nitrogen-containing nucleophile or undergo further oxidation to a carbocation followed by nucleophilic attack to afford vicinal diamine precursors. This methodology provides a direct route to valuable 1,2-difunctionalized compounds from simple alkenes. organic-chemistry.org

Aza-Michael Reactions

The aza-Michael reaction, or the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, can be efficiently catalyzed by Ceric Ammonium Nitrate. organic-chemistry.org This method is particularly effective for the addition of aliphatic amines to various Michael acceptors, affording β-amino carbonyl compounds in good to excellent yields. acs.org The reaction is often carried out under mild conditions, and remarkably, can be performed in water, which serves as an environmentally benign solvent. acs.org

CAN, used in catalytic amounts (e.g., 3 mol%), is believed to act as a Lewis acid, activating the α,β-unsaturated carbonyl compound towards nucleophilic attack by the amine. acs.org The process is procedurally simple and demonstrates good chemoselectivity, with aliphatic amines showing high reactivity while aromatic amines are generally unreactive under these conditions. acs.org This catalytic application of CAN provides a practical and green alternative to other methods for the synthesis of β-amino carbonyl compounds, which are important building blocks in medicinal chemistry and natural product synthesis.

Table 2: CAN-Catalyzed Aza-Michael Addition of Amines to α,β-Unsaturated Carbonyls

| Amine | Michael Acceptor | Product | Yield (%) | Time (min) |

|---|---|---|---|---|

| Piperidine | Ethyl acrylate | Ethyl 3-(piperidin-1-yl)propanoate | 99 | 15 |

| Morpholine | Methyl vinyl ketone | 4-(3-oxobutyl)morpholine | 95 | 20 |

| Pyrrolidine | Acrylonitrile | 3-(pyrrolidin-1-yl)propanenitrile | 98 | 15 |

Enamination of 1,3-Dicarbonyl Compounds

Ceric Ammonium Nitrate serves as an effective catalyst for the enamination of 1,3-dicarbonyl compounds. This reaction involves the condensation of a primary or secondary amine with a β-dicarbonyl compound, such as a β-ketoester or a β-diketone, to yield a β-enaminone or a β-enamino ester. organic-chemistry.org The use of CAN facilitates this transformation efficiently at room temperature, often under solvent-free conditions, leading to high yields of the desired products in short reaction times.

The catalytic role of CAN in this context is likely as a Lewis acid, which activates the carbonyl group of the 1,3-dicarbonyl compound, thereby promoting the nucleophilic attack of the amine and subsequent dehydration to form the enamine. This method is applicable to a wide range of aromatic and aliphatic primary amines and various β-dicarbonyl compounds. The operational simplicity and efficiency of the CAN-catalyzed procedure make it a valuable method for the synthesis of enaminones, which are versatile intermediates in organic synthesis. organic-chemistry.org

Oxidative Halogenation

Ceric Ammonium Nitrate is effective in promoting oxidative halogenation reactions. It functions as an in situ oxidant, generating the reactive halogenating species from a halide source, thereby enabling the halogenation of various organic substrates under mild conditions.

Benzylic Bromination CAN can facilitate the bromination of benzylic C-H bonds. In this process, CAN acts as an oxidant to generate bromine radicals from a bromide source, which then selectively attack the benzylic position of alkyl aromatic compounds. This method provides an alternative to traditional free-radical bromination reactions.

Iodination of Ketones The direct α-iodination of ketones can be achieved efficiently using a combination of iodine and Ceric Ammonium Nitrate in solvents like acetic acid or methanol. This method yields the corresponding α-iodo ketones in high yields. The reaction is notable for its regioselectivity with unsymmetrical ketones. For instance, the iodination of 2-hexanone (B1666271) and 2-heptanone (B89624) in methanol results in regioselective products. The process is also applicable to sterically hindered ketones such as 5α-cholestan-3-one.

| Substrate (Ketone) | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Cyclohexanone | Acetic Acid | 2-Iodocyclohexanone | 91 | |

| Acetophenone | Acetic Acid | 2-Iodoacetophenone | 95 | |

| 5α-Cholestan-3-one | Acetic Acid | 2α-Iodo-5α-cholestan-3-one | 89 | |

| 2-Heptanone | Methanol | 1-Iodo-2-heptanone | 83 |

Iodination of Uracil (B121893) Derivatives CAN is also employed in the halogenation of heterocyclic compounds like uracil and its derivatives. The C-5 position of uracil is susceptible to electrophilic substitution, and CAN-mediated iodination provides a route to 5-iodouracil (B140508) derivatives, which are valuable intermediates in medicinal chemistry.

Nitration Reactions

Beyond its role as an oxidant, Ceric Ammonium Nitrate serves as an effective nitrating agent, particularly for aromatic compounds. The reaction, typically carried out in acetonitrile, can lead to both aromatic nitration and side-chain substitution, depending on the substrate and reaction conditions. The nitration of benzene (B151609) and various alkylbenzenes with CAN shows similar intra- and inter-molecular selectivity to nitration with nitric acid under the same conditions, suggesting the involvement of a nitronium ion-like species. However, the distribution of other byproducts is significantly different between the two methods. The nitration process is suppressed by the addition of water.

Multicomponent Reactions (MCRs) and Cascade Processes

Ceric Ammonium Nitrate has gained prominence as an efficient Lewis acid catalyst for various multicomponent reactions (MCRs), which are powerful tools for building molecular complexity in a single step from three or more starting materials.

Catalysis in the Synthesis of Various Heterocyclic Compounds

CAN's catalytic activity is particularly valuable in the synthesis of nitrogen- and oxygen-containing heterocycles.

Biscoumarin Derivatives A green and efficient protocol for the synthesis of biologically relevant biscoumarin derivatives has been developed using CAN as a catalyst. This one-pot pseudo-three-component reaction occurs between 4-hydroxycoumarin (B602359) and various aromatic aldehydes in an aqueous medium at ambient conditions, affording the products in high yields. The use of water as a solvent and the low cost of the catalyst make this a highly environmentally benign methodology.

Quinoxalines Catalytic amounts of CAN are highly effective for the synthesis of quinoxaline (B1680401) derivatives. These compounds are typically formed through the condensation reaction of 1,2-diamines and 1,2-dicarbonyl compounds. The use of CAN (as low as 5 mol%) in water efficiently catalyzes this condensation, providing excellent yields of various biologically important quinoxalines under mild, ambient conditions. This method avoids the harsh acidic or basic conditions traditionally required for the Friedländer synthesis.

Benzothiazoles CAN also catalyzes the one-pot synthesis of 2-arylbenzothiazoles from the reaction of 2-aminothiophenol (B119425) and aromatic aldehydes in methanol at ambient temperature. This method is simple, efficient, and provides high yields of products that have applications as potent antitumor agents. Another route involves the CAN-mediated reaction of thiophenols with aromatic nitriles in acetonitrile.

Synthesis of 1,4-Dihydropyridines and Tetrahydropyridines

CAN is an effective catalyst for the Hantzsch synthesis of 1,4-dihydropyridines (1,4-DHPs) and related compounds. Sharma et al. reported the synthesis of thiophene-based 1,4-DHP derivatives at room temperature under solvent-free conditions using CAN as the catalyst, achieving high yields in short reaction times.

Furthermore, CAN catalyzes atom-economical, one-pot multicomponent reactions for synthesizing functionalized tetrahydropyridines. A four-component reaction between a β-ketoester, an α,β-unsaturated aldehyde, a primary aliphatic amine, and an alcohol provides efficient access to substituted 6-alkoxy-2-methyl-1,4,5,6-tetrahydropyridines.

Generation of Homoquinolizine Frameworks

The substituted tetrahydropyridines synthesized via the CAN-catalyzed four-component reaction serve as valuable intermediates for the generation of more complex heterocyclic systems. These tetrahydropyridines can be transformed into functionalized homoquinolizine derivatives in excellent yields through a two-step sequence involving regioselective γ-deprotonation–allylation followed by a ring-closing metathesis (RCM) reaction.

Synthesis of N,N'-Diarylsubstituted Formamidines

A green and highly efficient synthesis of N,N'-diarylsubstituted formamidines has been developed using CAN as a catalyst. The reaction involves treating various aromatic amines with triethylorthoformate in water at ambient temperature. This method is noted for its simplicity, high yields, and environmentally friendly conditions, as it avoids the use of hazardous organic solvents.

Applications in Protecting Group Chemistry

Protecting groups are essential tools in multi-step organic synthesis, temporarily masking reactive functional groups to prevent unwanted side reactions. The selective removal of these groups under mild conditions is a critical aspect of synthetic strategy. Ceric ammonium nitrate has proven to be a valuable reagent for the deprotection of certain benzyl ether protecting groups, valued for their relative stability and ease of introduction.

Cleavage of Para-Methoxybenzyl (PMB) and 3,4-Dimethoxybenzyl (DMPM) Ethers

The para-methoxybenzyl (PMB) and 3,4-dimethoxybenzyl (DMPM) ethers are frequently employed to protect hydroxyl groups due to their enhanced lability under oxidative conditions compared to unsubstituted benzyl ethers. Ceric ammonium nitrate is a standard reagent for the cleavage of these protecting groups. nih.govkiesslinglab.com The reaction proceeds via a single-electron transfer mechanism, leading to the formation of the corresponding alcohol and p-methoxybenzaldehyde or 3,4-dimethoxybenzaldehyde (B141060) as byproducts.

The deprotection is typically carried out in a mixture of an organic solvent, such as acetonitrile, and water at room temperature or 0 °C. The reaction is generally fast and clean, providing the desired alcohol in good to excellent yields. The electron-donating methoxy (B1213986) groups on the benzyl ring facilitate the oxidation by CAN, allowing for selective deprotection in the presence of other protecting groups that are less susceptible to oxidation, such as unsubstituted benzyl ethers.

| Substrate (PMB/DMPM Ether) | Reaction Conditions | Product (Alcohol) | Yield (%) |

|---|---|---|---|

| Structure of a PMB-protected alcohol | CAN, CH3CN/H2O, 0 °C, 45 min | Structure of the corresponding alcohol | Not specified |

| Structure of a different PMB-protected alcohol | CAN, CH3CN/H2O, rt, 2 h | Structure of the corresponding alcohol | Not specified |

Alternative to Nef Reaction in Specific Syntheses

The Nef reaction is a classical method for the conversion of primary or secondary nitroalkanes into the corresponding aldehydes or ketones. wikipedia.org While widely used, the traditional Nef reaction often requires harsh acidic conditions, which may not be compatible with sensitive functional groups present in complex molecules. Ceric ammonium nitrate offers a milder, oxidative alternative for this transformation.

This oxidative denitration is particularly valuable in the synthesis of complex natural products, such as ketomacrolides. In these syntheses, CAN can be used to convert a nitro group, which may have been introduced to facilitate a carbon-carbon bond-forming reaction, into a carbonyl group under neutral or slightly acidic conditions, thus avoiding the strongly acidic environment of the classical Nef reaction. The reaction is believed to proceed through the oxidation of the nitronate anion.

| Substrate (Nitroalkane) | Reaction Conditions | Product (Carbonyl Compound) | Yield (%) |

|---|---|---|---|

| Macrolactone with a nitro group | CAN | Keto ester | Not specified |

Mechanistic Studies and Elucidation of Reaction Pathways

Investigation of Radical and Radical Cation Intermediates

The formation of radical cations is a hallmark of CAN-mediated oxidations. nih.gov These highly reactive species are central to numerous bond-forming reactions. For instance, the oxidation of cyclopropylarenes with CAN generates cyclopropylarene radical cations, whose subsequent ring-opening provides a useful probe for studying these intermediates. rsc.org

Once formed, the radical cation can undergo several transformations, including rearrangement or follow-up reactions that lead to the formation of free radical intermediates. nih.gov These free radicals can then participate in further reactions, such as addition to olefins to form new carbon-carbon bonds. nih.gov However, these alternative mechanistic pathways, which can involve the oxidation of the free radical intermediate to a cation followed by capture of solvent or the nitrate (B79036) anion, are often responsible for the formation of side-products. nih.gov

The stability and decay of these radical cation intermediates are significantly influenced by the reaction solvent. Studies on the Ce(IV)-initiated oxidation of β-diketones and β-keto silyl (B83357) enol ethers in solvents like acetonitrile (B52724), methylene (B1212753) chloride, and methanol (B129727) have shown that the polarity of the solvent affects the reaction rate. nih.govnih.gov For example, radical cations derived from β-diketones and β-keto silyl enol ethers exhibit surprising stability in methylene chloride. nih.govacs.org In contrast, kinetic investigations in methanol reveal a more ordered transition state for the decay of radical cations from β-diketones, suggesting direct involvement of methanol in the deprotonation of the intermediate. nih.govnih.gov

Spectroscopic Characterization of Reaction Intermediates

Detecting and characterizing the fleeting intermediates in CAN-mediated reactions requires a suite of advanced spectroscopic techniques. These methods provide invaluable, real-time information on the structure, electronic state, and kinetics of these transient species. In recent years, a combination of in-situ techniques has been employed to track reactions involving CAN, including Raman spectroscopy, X-ray absorption spectroscopy, visible spectroscopy, and electron paramagnetic resonance spectroscopy. rsc.org

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive tool for monitoring the progress of chemical reactions in real-time. chimia.ch By recording NMR spectra at regular intervals directly from the reaction mixture, it is possible to track the consumption of reactants and the formation of products, providing quantitative kinetic data. More advanced applications allow for the detection of labile, catalytically active species that may only exist under specific reaction conditions, such as elevated temperature and pressure. While specific, detailed studies applying in-situ NMR to CAN-mediated organic reactions are emerging, the technique holds significant promise for elucidating complex reaction networks and identifying previously unobserved intermediates. chimia.ch

Infrared (IR) spectroscopy probes the vibrational frequencies of molecules, providing a "fingerprint" that can identify functional groups and track their transformation during a reaction. In-situ IR spectroscopy is particularly useful for detecting short-lived intermediates. While direct observation of intermediates in CAN reactions using IR is challenging, the technique has been successfully used to identify transient species in other complex chemical systems. For example, recent studies have used in-situ Raman spectroscopy, a related vibrational technique, to identify a distinct Mn(IV)=O intermediate in the water-oxidation reaction facilitated by CAN and birnessite. nih.gov This highlights the potential of vibrational spectroscopy to provide crucial structural information about key intermediates in cerium(IV)-mediated processes.

UV-Visible (UV-Vis) spectroscopy is a cornerstone technique for studying CAN-mediated reactions due to the distinct chromophoric properties of the cerium ions. The Ce(IV) ion possesses a characteristic yellow-orange color, which arises from a charge-transfer band that extends into the visible region of the spectrum. nih.gov The reduction of Ce(IV) to the pale yellow or colorless Ce(III) ion during the course of a reaction leads to a fading of this color, a change that can be quantitatively monitored using UV-Vis spectroscopy to determine reaction kinetics. nih.gov

This technique is not only limited to tracking the oxidant's concentration but can also be used to detect the formation of colored intermediates. For example, in the oxidation of β-dicarbonyls by CAN, the formation of a radical cation intermediate was directly observed through the growth of a new absorption band between 430 and 480 nm, which was absent in the spectra of the reactants and products. nih.gov Time-resolved absorption spectra from such experiments provide critical data for understanding the kinetics of both the formation and decay of these intermediates.

| Reaction Step | Spectroscopic Observation (UV-Vis) | Wavelength (nm) | Interpretation |

| Initial State | Strong Absorbance | 330 | Presence of Ce(IV) |

| Intermediate Formation | Growth of New Absorption | 460 | Formation of Radical Cation |

| Reaction Completion | Decay of Absorbance | 330 | Consumption of Ce(IV) |

This interactive table summarizes the UV-Visible spectroscopic changes observed during a typical CAN-mediated oxidation of a β-dicarbonyl compound. nih.gov

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is an indispensable technique for the direct detection and characterization of species with unpaired electrons, such as free radicals and radical cations. researchgate.net Given that CAN chemistry is dominated by such intermediates, EPR spectroscopy provides definitive evidence for their existence in a reaction mechanism.

In studies of the photooxidation of arylcarbinols by CAN, EPR spectroscopy successfully detected and characterized various radical intermediates. nih.gov For example, the photooxidation of 1,1-diphenylethanol (B1581894) in the presence of CAN led to the detection of a bridged-radical intermediate. nih.gov Similarly, the reaction with 2-phenylpropan-2-ol (cumyl alcohol) allowed for the identification of two distinct radical species: the methyl radical and the cyanomethylene radical. nih.gov These studies often provide detailed information, including the g-factors and hyperfine coupling constants, which are crucial for the unambiguous identification of the radical structure.

| Precursor Compound | Radical Intermediate(s) Detected by EPR | Key Observation |

| 1,1-Diphenylethanol | Bridged-radical intermediate | Formation of a cyclic radical structure |

| 1,1-Diphenylpropanol | Ethyl radical | β-scission process is dominant |

| 2-Phenylpropan-2-ol | Methyl radical, Cyanomethylene radical | Competition between β-scission and H-abstraction |

This interactive table presents examples of radical intermediates detected by EPR spectroscopy in the photooxidation of various alcohols with CAN. nih.gov

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique that provides detailed information about the local geometric and electronic structure of the absorbing atom. nih.gov It is particularly well-suited for studying the cerium center in CAN-mediated reactions, as it can directly probe the oxidation state and coordination environment of the cerium ion as the reaction progresses. nih.gov The technique is broadly divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES is highly sensitive to the oxidation state and coordination geometry of the absorbing atom. washington.edu Therefore, it can be used to track the conversion of Ce(IV) to Ce(III) with high accuracy. researchgate.netaps.org Studies combining XAS with other techniques like Raman spectroscopy have challenged long-held assumptions about the structure of CAN in solution, suggesting it exists as an oxo-bridged dinuclear complex rather than a simple monomer, even in highly acidic conditions. researchgate.netnih.gov This revised understanding of the oxidant's structure has profound implications for interpreting its reactivity. In-situ XAS experiments have been employed to follow the changes in the average oxidation state of manganese in birnessite during water-oxidation reactions involving CAN, demonstrating the technique's utility in tracking redox changes in catalytic systems. nih.gov

Green Chemistry Principles and Sustainable Applications of Azanium;cerium 4+ ;nitric Acid

Adherence to Green Chemistry Principles in CAN-Mediated Synthesis

The application of Ceric Ammonium (B1175870) Nitrate (B79036) in organic synthesis showcases a strong adherence to several core principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijghc.com

CAN-catalyzed reactions are often characterized by high atom economy, a principle that measures the efficiency of a chemical reaction by the amount of starting materials that are incorporated into the final product. rsc.org Many synthetic protocols utilizing CAN are designed as one-pot, multi-component reactions, which inherently reduce waste by eliminating the need for intermediate separation and purification steps. tandfonline.commdpi.comsemanticscholar.org This approach simplifies experimental procedures and minimizes the generation of byproducts. ias.ac.in For instance, the synthesis of bis(6-aminouracil-5-yl)methanes using CAN as a catalyst is noted for its high atom-economy and easy isolation of products without the need for column chromatography. rsc.org

Green synthesis pathways aim to prevent or minimize waste, and CAN-mediated methods contribute to this goal by replacing more hazardous reagents. mdpi.com The development of catalytic systems that are efficient and minimize environmental footprints is a cornerstone of green synthetic methodologies. nih.gov

| Reaction Type | Key Features | Reference |

|---|---|---|

| One-pot synthesis of bis(6-aminouracil-5-yl)methanes | High atom-economy, easy product isolation, no chromatographic separation. | rsc.org |

| Multi-component synthesis of indeno[1,2-b]pyridines | Excellent yields and high atom economy under mild conditions. | semanticscholar.org |

| Synthesis of 2,4,5-triaryl-1H-imidazoles | Environmentally benign solvent system, high yields, easy work-up. | ias.ac.in |

Energy efficiency is another key principle of green chemistry where CAN-mediated syntheses have shown significant advantages. Many reactions catalyzed by CAN can be conducted under ambient or mild conditions, such as at room temperature, which reduces the energy consumption typically associated with heating. mdpi.comorganic-chemistry.orgresearchgate.net For example, the synthesis of 2-arylbenzothiazoles and the electrophilic substitution reactions of indoles with carbonyl compounds proceed efficiently at room temperature. mdpi.comresearchgate.net

Furthermore, the use of microwave irradiation in conjunction with CAN catalysis has been shown to considerably shorten reaction times, leading to further energy savings. The development of multicomponent reactions catalyzed by CAN also contributes to energy efficiency by consolidating multiple synthetic steps into a single operation, thereby saving time and energy. tandfonline.com

| Reaction | Conditions | Advantage | Reference |

|---|---|---|---|

| Synthesis of amide derivatives | Microwave irradiation, solid phase | Considerably shortened reaction times. | |

| Aza-Michael reaction | Room temperature, aqueous media | Mild conditions, reduced energy input. | organic-chemistry.org |

| Synthesis of 2-arylbenzothiazoles | Room temperature | Avoids high-temperature requirements. | mdpi.com |

| Substitution of ferrocenyl alcohol | Room temperature | Low energy consumption. | researchgate.net |

Use of Environmentally Benign Reaction Media

A major focus of green chemistry is the replacement of volatile and hazardous organic solvents with more environmentally friendly alternatives. nih.gov CAN has proven to be an effective catalyst in such benign media, including water and solvent-free systems. rsc.orgresearchgate.net

Water is considered a universal and environmentally benign solvent, and its use in organic synthesis aligns perfectly with green chemistry principles. rsc.org Ceric Ammonium Nitrate is water-soluble and has been successfully used as a catalyst in aqueous media for various transformations. wikipedia.org A notable example is the synthesis of quinoxaline (B1680401) derivatives, where a catalytic amount of CAN in tap water efficiently catalyzes the condensation reaction, offering both economic and environmental advantages. rsc.org Similarly, the aza-Michael reaction of amines with α,β-unsaturated carbonyl compounds proceeds in water to produce β-amino carbonyl compounds in very good yields under mild conditions. organic-chemistry.org The use of an ethanol-water solvent system has also been reported as a relatively environmentally benign medium for the synthesis of 2,4,5-triaryl-1H-imidazoles. ias.ac.in

Conducting reactions under solvent-free conditions represents a significant step towards greener synthesis by reducing pollution and simplifying experimental procedures and work-up. ias.ac.in CAN has been effectively utilized as a catalyst in solid-phase and solvent-free reactions. researchgate.net For instance, a simple and efficient procedure for the one-step, solvent-free synthesis of 4,4'-dimethylaminotriarylmethanes has been developed using CAN as a Lewis acid catalyst, affording the products in good to excellent yields. researchgate.net The solid-phase synthesis of amide derivatives under microwave irradiation is another example where CAN acts as an efficient green catalyst without the need for a solvent.

Catalyst Recoverability and Reusability Considerations

The ability to recover and reuse a catalyst is a critical aspect of sustainable chemistry, as it reduces waste and lowers costs. While homogeneous catalysts like CAN can be challenging to separate from reaction mixtures, recent research has focused on developing systems to address this issue. One innovative approach involves immobilizing CAN onto linoleic acid-functionalized magnetite nanoparticles (Fe₃O₄–LA@CAN). nih.gov This novel catalyst is not only efficient for reactions like the C3-formylation of indoles but is also magnetically recoverable. nih.gov The magnetic Fe₃O₄ core allows for easy separation of the catalyst from the reaction mixture using an external magnet. nih.gov This system has demonstrated remarkable reusability for at least ten consecutive cycles without a significant loss in performance, highlighting its potential for sustainable synthetic applications. nih.gov Another protocol for the synthesis of bis(6-aminouracil-5-yl)methanes mentions the reusability of the aqueous ethanol (B145695) reaction media containing the CAN catalyst. rsc.org

Comparison with Traditional Reagents in Terms of Environmental Impact

Azanium;cerium(4+);nitric acid, commonly known as Ceric Ammonium Nitrate (CAN), has emerged as a noteworthy reagent in the context of green chemistry, primarily due to its lower environmental impact compared to many traditional chemical oxidants and catalysts. Its advantages are evident when evaluated against several key environmental and efficiency metrics, including reagent toxicity, reaction conditions, solvent use, and waste generation. CAN's classification as a green catalyst stems from its ability to facilitate chemical processes that reduce or eliminate the use and generation of hazardous substances.

The utility of azanium;cerium(4+);nitric acid as a versatile, one-electron oxidizing agent allows it to replace more hazardous materials in a wide range of organic syntheses. wikipedia.orgorganic-chemistry.org It is effective for the oxidation of numerous functional groups, including alcohols, phenols, and ethers. wikipedia.orgdatamintelligence.com In these roles, it serves as a more environmentally benign alternative to conventional heavy-metal oxidants like chromium- and manganese-based reagents.

Detailed Research Findings

Research into the application of azanium;cerium(4+);nitric acid highlights its alignment with green chemistry principles. A significant advantage is its ability to function efficiently in aqueous media, including tap water, which is considered a universal and environmentally ideal solvent. rsc.org For example, the synthesis of quinoxaline derivatives, which are important biological compounds, can be achieved in excellent yields using only catalytic amounts (5 mol%) of CAN in water under ambient conditions. rsc.org This approach displays both economic and environmental benefits by avoiding volatile and often toxic organic solvents. rsc.org

In contrast, traditional reagents often necessitate harsher conditions and produce more hazardous waste. For instance, oxidations using potassium permanganate (B83412) (KMnO₄) can be difficult to control and produce large quantities of manganese dioxide (MnO₂) sludge. Chromium-based reagents, such as pyridinium (B92312) chlorochromate (PCC) and Jones reagent (CrO₃/H₂SO₄), are highly effective but generate stoichiometric amounts of chromium waste, which is carcinogenic and poses a significant disposal challenge. The use of azanium;cerium(4+);nitric acid, where the cerium(IV) is reduced to the significantly less toxic cerium(III), presents a much safer toxicological profile.

The following data table provides a comparative overview of the environmental impact of azanium;cerium(4+);nitric acid versus traditional oxidizing reagents.

| Parameter | Azanium;cerium(4+);nitric acid (CAN) | Traditional Reagents (e.g., CrO₃, KMnO₄) | Environmental Impact Notes |

|---|---|---|---|

| Reagent Toxicity | Low to moderate toxicity. Cerium is a lanthanide with a lower hazard profile than heavy metals. | High toxicity. Chromium(VI) compounds are known carcinogens. Permanganates are strong, corrosive oxidizers. | CAN offers a significant reduction in occupational health risks and environmental toxicity. |

| Byproduct Toxicity | Generates Cerium(III) species, which are relatively low in toxicity. | Produces highly toxic and difficult-to-dispose-of waste, such as Cr(III) sludge or MnO₂. | The byproducts from CAN are more environmentally benign, simplifying waste management. |

| Solvent System | Highly soluble and effective in water and other green solvents. rsc.orgsamaterials.com | Often require chlorinated or other hazardous organic solvents. | The ability to use water as a solvent drastically reduces the environmental footprint of the chemical process. rsc.org |

| Reaction Conditions | Often proceeds under mild, ambient temperature and pressure. rsc.org | Frequently require harsh acidic or basic conditions, and/or elevated temperatures. | Mild conditions reduce energy consumption and the need for specialized equipment. |

| Waste Profile | Can often be used in catalytic amounts, minimizing waste. Simple work-up procedures further reduce waste generation. researchgate.net | Used in stoichiometric amounts, leading to a high volume of hazardous waste relative to the product. | Catalytic use aligns with the green chemistry principle of waste prevention at the source. |

Advanced Research Directions and Future Perspectives

Integration of Azanium;cerium(4+);nitric acid in Nanocatalysis

The unique redox properties of cerium, cycling between Ce(IV) and Ce(III) states, make CAN a valuable precursor and component in the burgeoning field of nanocatalysis.

Development of Cerium-Based Nanocatalysts

CAN is a key starting material for the synthesis of cerium-based nanocatalysts, particularly cerium dioxide (CeO₂) nanoparticles. ub.edu The properties of these nanomaterials, such as size, shape, and surface chemistry, are crucial for their catalytic activity and are determined during the synthesis process. ub.edu Various methods employ CAN to produce CeO₂ nanoparticles with controlled characteristics. For instance, a solution combustion method using CAN as the oxidizer and ethylenediaminetetraacetic acid (EDTA) as fuel yields crystalline CeO₂ nanoparticles with a cubic fluorite structure. nih.gov Similarly, microwave-assisted solution methods and thermal hydrolysis of CAN solutions are effective in producing crystalline CeO₂ nanoparticles. updatepublishing.comresearchgate.net Another approach involves a CO secondary solvent thermal method with CAN as the precursor to produce CeO₂ nanocubes with high crystallinity and uniform size. google.com

Applications in Heterogeneous Catalysis and Enhanced Selectivity

To bridge the gap between homogeneous and heterogeneous catalysis, CAN can be supported on solid materials like silica (B1680970) (SiO₂). rsc.orgrsc.org This creates a reusable and efficient heterogeneous catalyst. For example, silica-supported CAN (CAN·SiO₂) has been successfully used in the one-pot, four-component synthesis of tetrasubstituted pyrroles, demonstrating high atom economy, operational simplicity, and shorter reaction times. rsc.orgrsc.org This supported catalyst is noted for being a renewable and highly efficient system. rsc.orgrsc.org The use of CAN·SiO₂ enhances the rate of reaction by bringing reactants into proximity, which facilitates the electron-transfer processes. academie-sciences.fr This heterogeneous system simplifies work-up procedures and product isolation. organic-chemistry.org

Role in Material Synthesis (e.g., CeO₂, Metal-Organic Frameworks (MOFs))

CAN is instrumental in the synthesis of advanced materials beyond simple nanoparticles. It is a critical precursor for creating nanostructured Cerium(IV) Oxide (ceria, CeO₂) and for the assembly of cerium-based Metal-Organic Frameworks (MOFs). ub.edunih.govchemrxiv.org

Cerium(IV) Oxide (CeO₂) Synthesis: Multiple synthesis routes utilize CAN to produce CeO₂ nanoparticles with specific properties. The solution combustion method, for example, produces CeO₂ nanoparticles around 35 nm in size. nih.gov A room temperature synthesis method can yield even smaller particles, in the range of 2-3 nm. rsc.org

| Synthesis Method | Precursors | Particle Size | Reference |

| Solution Combustion | Ceric ammonium (B1175870) nitrate (B79036), EDTA | 35 nm | nih.gov |

| Microwave-Assisted | Ceric ammonium nitrate, Sodium hydroxide (B78521) | Not specified | updatepublishing.com |

| Room Temperature Precipitation | Ceric ammonium nitrate, Ammonium carbonate | 2-3 nm | rsc.org |

| CO-assisted Solvothermal | Ceric ammonium nitrate, Sodium hydroxide, Oleic acid | ~4.5 nm | google.com |

Metal-Organic Frameworks (MOFs): CAN is a preferred cerium source for synthesizing Ce(IV)-based MOFs, which are of interest for their stability and potential in redox and photocatalysis. chemrxiv.orgrsc.orgchemrxiv.org Researchers have successfully used CAN to create a series of isoreticular, porous cerium MOFs with the UiO-66-type framework by reacting it with various dicarboxylic acid linkers. rsc.org A novel, solvent-free method for synthesizing Ce-UiO-66 MOFs involves simply grinding CAN with the linker and a modulator, followed by heating. chemrxiv.org These Ce-MOFs have shown excellent performance as heterogeneous catalysts in photo-oxidation reactions and can be reused multiple times without losing activity. chemrxiv.org

Bioconjugation and Selective Protein Modification Strategies

A novel protein modification strategy has been developed utilizing CAN as an oxidative coupling reagent. nih.govacs.org This method targets electron-rich, solvent-accessible amino acid residues on proteins, specifically tyrosine and tryptophan. nih.govacs.org The CAN-mediated oxidation allows for the coupling of these residues to nucleophilic partners like phenylene diamine and anisidine derivatives. nih.govacs.org This strategy has been successfully applied to modify proteins with polyethylene (B3416737) glycol (PEG) and small peptides, achieving good yields under mild conditions with short reaction times. nih.govacs.orgrsc.org This represents an important advancement in bioconjugation by targeting under-utilized amino acids with high chemoselectivity. acs.org

Exploration of Novel Organic Transformations and Substrate Scope Expansion

CAN's utility as a versatile one-electron oxidant continues to drive the discovery of novel organic transformations. acs.orgnih.gov Its chemistry is largely defined by radical and radical cation intermediates. acs.orgnih.gov Research has led to the development of new one-pot syntheses for various heterocyclic compounds, including dihydrofurans and tetrahydrofurans. acs.orgnih.gov Furthermore, CAN facilitates carbon-heteroatom bond-forming reactions through the oxidative addition of anions to alkenes. acs.orgnih.gov

Recent studies have expanded the substrate scope of CAN-mediated reactions. For instance, an efficient method for the intramolecular O–H/C–H oxidative coupling of ortho-aryl benzoic acids to form biaryl lactones has been developed using CAN. acs.orgnih.gov Mechanistic studies, including kinetic isotope effects and Hammett analysis, suggest a radical process where the initial single electron transfer (SET) is a key step. acs.orgnih.gov CAN has also been used catalytically for the allylation of aldehydes and ketones to produce homoallyl alcohols in excellent yields and with high chemoselectivity. oup.com

Synergistic Catalysis: Azanium;cerium(4+);nitric acid in Combination with Other Reagents/Catalysts

The catalytic activity of CAN can be enhanced when used in combination with other reagents, leading to powerful synergistic systems.

With TEMPO: The combination of CAN and (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) serves as an effective catalytic system for the aerobic oxidation of benzylic and allylic alcohols to their corresponding carbonyl compounds with excellent yields and short reaction times. organic-chemistry.org This system has also been used with Ce-UiO-66-BDC MOFs for the aerobic oxidation of benzyl (B1604629) alcohol. rsc.org

With Sodium Bromate (B103136) (NaBrO₃): A catalytic amount of silica-supported CAN combined with stoichiometric sodium bromate is used for the selective oxidation of sulfides to sulfoxides. organic-chemistry.org

With Copper (Cu): A ligand- and base-free Chan-Evans-Lam reaction has been reported using catalytic copper(II) acetate (B1210297) with CAN as an oxidant for the N-arylation of primary and secondary amines with aryl boronic acids. nih.govresearchgate.net Another copper-assisted approach uses CAN as a nitrating reagent, oxidant, and Lewis acid for the direct nitration of cyclic ketones to create tertiary α-nitro-α-substituted moieties. lookchem.com

With N-Bromosuccinimide (NBS): The association of catalytic CAN with NBS provides an efficient reagent for the direct conversion of aryl epoxides into α-hydroxyarylketones. researchgate.net

These synergistic systems demonstrate the broad potential of CAN to be integrated into more complex and efficient catalytic protocols, expanding its applicability in modern organic synthesis.

Computational Design and Prediction of New Azanium;cerium(4+);nitric acid-Mediated Reactions

The advent of powerful computational tools, particularly Density Functional Theory (DFT), has revolutionized the study of reaction mechanisms. For azanium;cerium(4+);nitric acid-mediated reactions, these methods provide unprecedented insight into complex electron-transfer processes and have become instrumental in predicting and designing novel synthetic transformations.

Researchers are employing DFT calculations to elucidate the intricate pathways of CAN-catalyzed reactions. For example, in the amination of naphthoquinones, DFT studies have been used to propose a detailed reaction mechanism. beilstein-archives.orgbeilstein-archives.org These computational models can map out the entire reaction energy profile, identifying crucial intermediates and transition states. The calculations have shown that the nucleophilic addition of an azide (B81097) is the rate-determining step and that the presence of the cerium catalyst significantly lowers the activation energy, thereby increasing the reaction rate. beilstein-archives.org

Furthermore, computational studies are exploring the direct role of the cerium complex in bond formation. DFT calculations have been applied to understand the O-O bond formation in iridium-catalyzed water oxidation where CAN is used as a sacrificial oxidant. acs.org These studies suggest that CAN may play a more direct role than simply oxidizing the primary catalyst, potentially by capturing and releasing oxygen-containing intermediates. acs.org This deeper understanding allows for the rational design of more efficient catalytic systems.